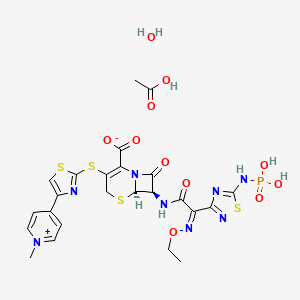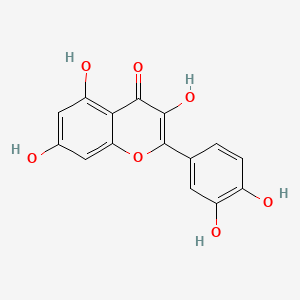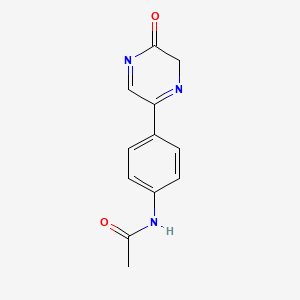
5-(4-acetamidophenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-acetamidophenyl)pyrazin-2(1H)-one, also known as APY, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. APY belongs to the class of pyrazinone compounds and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Cancer Research
5-(4-acetamidophenyl)pyrazin-2(1H)-one and its derivatives have been explored for their potential in inhibiting cancer cell growth. For instance, certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibition against A549 and H322 lung cancer cell growth in a dosage-dependent manner (Zheng, Shao, Zhao, & Miao, 2011). Additionally, some substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized and found to induce apoptosis in H322 lung cancer cells (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).
Synthesis and Characterization
The synthesis and characterization of pyrazin-2(1H)-one derivatives have been a focus of research, with studies detailing the structural and spectral properties of these compounds. For example, the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a related compound, have been reported (Nayak, Narayana, Anthal, Gupta, & Kant, 2014). Similarly, the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been studied to understand their hydrogen bonding and other intermolecular interactions (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Antioxidant and Antimicrobial Activity
Some studies have also investigated the antioxidant and antimicrobial potential of pyrazin-2(1H)-one derivatives. For example, a novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide have shown significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). Additionally, novel substituted 2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine compounds have been synthesized and evaluated for their antibacterial activities against various strains (Kitawat & Singh, 2014).
Anti-HIV-1 Activity
The anti-HIV-1 activity of pyrazin-2(1H)-one derivatives has also been a subject of research. For example, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides have been synthesized and evaluated for their potential anti-HIV-1 activity, with some showing promising results (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).
properties
CAS RN |
89541-55-9 |
|---|---|
Product Name |
5-(4-acetamidophenyl)pyrazin-2(1H)-one |
Molecular Formula |
C12-H11-N3-O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
VZXIAVMLJCJLPP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
synonyms |
5-(4-acetamidophenyl)pyrazin-2(1H)-one SK and F 94120 SK and F-94120 SKF 94120 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



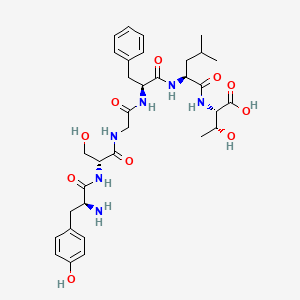
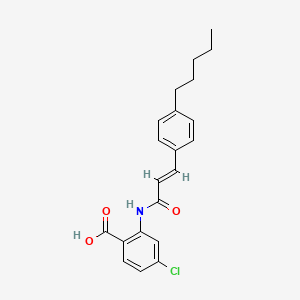
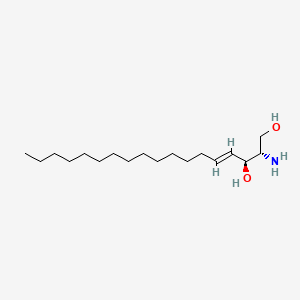
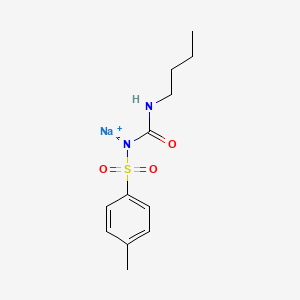
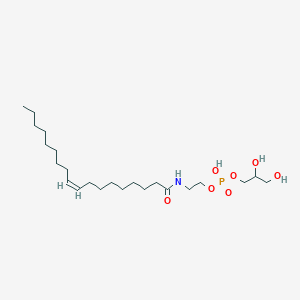
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
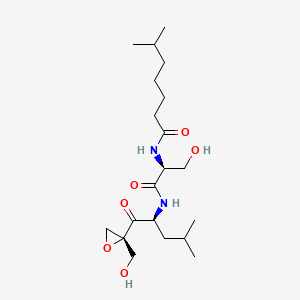
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
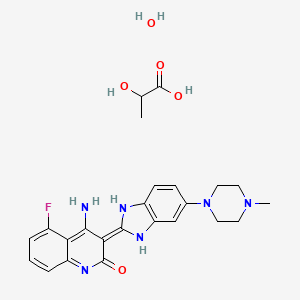
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)
